An In-depth Technical Guide to the Chemical Properties of Methyl 3-Bromobutanoate
An In-depth Technical Guide to the Chemical Properties of Methyl 3-Bromobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromobutanoate is a halogenated ester of significant interest in the field of organic synthesis, particularly as a versatile building block for the construction of more complex molecules. Its utility is prominent in the development of novel pharmaceutical compounds and heterocyclic structures. This technical guide provides a comprehensive overview of the chemical and physical properties of methyl 3-bromobutanoate, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic data.
Chemical and Physical Properties
Methyl 3-bromobutanoate is a colorless to pale yellow liquid.[1] It possesses a chiral center at the third carbon, meaning it can exist as two distinct enantiomers: (R)-methyl 3-bromobutanoate and (S)-methyl 3-bromobutanoate.[1] The physical and chemical properties of methyl 3-bromobutanoate are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₉BrO₂ | [1] |
| Molecular Weight | 181.03 g/mol | [1][2] |
| CAS Number | 21249-59-2 | [1] |
| Density | 1.3858 g/cm³ at 25 °C | [3] |
| Boiling Point | 71 °C at 15 Torr | [3] |
| Refractive Index | 1.453 | [3] |
| Flash Point | 77.4 °C | [3] |
| Solubility | Data not readily available, but expected to be soluble in common organic solvents. | |
| Appearance | Colorless to pale yellow liquid | [1] |
Synthesis of Methyl 3-Bromobutanoate
The most common method for the synthesis of methyl 3-bromobutanoate is the Fischer esterification of 3-bromobutanoic acid with methanol (B129727), using a strong acid catalyst.
Experimental Protocol: Fischer Esterification
Materials:
-
3-bromobutanoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-bromobutanoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield crude methyl 3-bromobutanoate.
-
The crude product can be further purified by vacuum distillation.
Caption: Fischer Esterification of 3-Bromobutanoic Acid.
Chemical Reactivity and Key Experiments
Methyl 3-bromobutanoate is a valuable synthetic intermediate due to the reactivity of the carbon-bromine bond, which readily participates in nucleophilic substitution reactions. The ester functional group can also undergo hydrolysis.
Nucleophilic Substitution
The bromine atom at the 3-position can be displaced by a variety of nucleophiles to introduce different functional groups. A representative example is the reaction with sodium azide (B81097) to form methyl 3-azidobutanoate, a precursor to amino acids.
Materials:
-
Methyl 3-bromobutanoate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Water
-
Diethyl ether
-
Separatory funnel
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
Dissolve methyl 3-bromobutanoate in DMF in a round-bottom flask.
-
Add sodium azide to the solution and stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain crude methyl 3-azidobutanoate.
-
The product can be purified by column chromatography or distillation.
Caption: Nucleophilic Substitution of Methyl 3-Bromobutanoate.
Hydrolysis
The ester functional group of methyl 3-bromobutanoate can be hydrolyzed under acidic or basic conditions to yield 3-bromobutanoic acid and methanol.
Materials:
-
Methyl 3-bromobutanoate
-
Dilute aqueous acid (e.g., HCl or H₂SO₄)
-
Organic solvent (e.g., diethyl ether)
-
Separatory funnel
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine methyl 3-bromobutanoate with an excess of dilute aqueous acid.
-
Attach a reflux condenser and heat the mixture to reflux for several hours.
-
After cooling to room temperature, extract the mixture with an organic solvent like diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield 3-bromobutanoic acid.
Caption: Acid-Catalyzed Hydrolysis of Methyl 3-Bromobutanoate.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of methyl 3-bromobutanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons, the methyl protons adjacent to the chiral center, the methylene (B1212753) protons, and the methine proton attached to the bromine. The chemical shifts and coupling patterns provide valuable structural information.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the carbon bearing the bromine, the ester methyl carbon, the methylene carbon, and the methyl carbon. The chemical shifts are indicative of the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum of methyl 3-bromobutanoate is characterized by a strong absorption band corresponding to the C=O stretching of the ester group, typically appearing around 1735-1750 cm⁻¹. Other significant absorptions include C-H stretching and bending vibrations and the C-O stretching of the ester.
Mass Spectrometry (MS)
The mass spectrum of methyl 3-bromobutanoate will show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion (M and M+2 peaks in approximately a 1:1 ratio) will be observed. Common fragmentation patterns include the loss of the methoxy (B1213986) group (-OCH₃) and the bromine atom.[4]
Safety and Handling
Methyl 3-bromobutanoate should be handled with appropriate safety precautions in a well-ventilated fume hood.[3][5] It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat.[5][6] Avoid contact with skin and eyes, and prevent inhalation of vapors.[3][7] Store the compound in a tightly closed container in a cool, dry place.[3] In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.[8]
Conclusion
Methyl 3-bromobutanoate is a key synthetic intermediate with a well-defined set of chemical and physical properties. Its reactivity, particularly at the C-Br bond, allows for a wide range of chemical transformations, making it a valuable tool for medicinal chemists and researchers in drug development. The experimental protocols and spectroscopic data provided in this guide serve as a valuable resource for the synthesis, characterization, and application of this important compound.
References
- 1. Buy Methyl 3-bromobutanoate | 21249-59-2 [smolecule.com]
- 2. Methyl (S)-3-bromobutanoate | C5H9BrO2 | CID 86310409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
